1-Aminoindan sulfate

α-synucleinopathy Parkinson's disease nanopore analysis

Standard neuroprotection assays are confounded by the water-insoluble free base or the aggregation-promoting 2-aminoindan isomer. 1-Aminoindan sulfate (CAS 936474-09-8) provides a defined, water-soluble tool compound for PKC-dependent neuroprotection studies. - **Distinct pharmacology:** Weak reversible MAO-B inhibitor; lacks propargyl moiety - enables dissociation from irreversible enzyme inhibition. - **Validated outcomes:** Reduces caspase 3/9 cleavage, increases Bcl-2/Bcl-xl in SK-N-SH cells at 0.1-1 μmol/L. - **Chiral method validation:** Racemic standard for sulfated β-cyclodextrin-based enantioseparation (baseline resolution <1 min).

Molecular Formula C9H13NO4S
Molecular Weight 231.27 g/mol
Cat. No. B12279465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoindan sulfate
Molecular FormulaC9H13NO4S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1N.OS(=O)(=O)O
InChIInChI=1S/C9H11N.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-4,9H,5-6,10H2;(H2,1,2,3,4)
InChIKeyOTAFYGOGVVSKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminoindan Sulfate: Compound Profile and Research Context


1-Aminoindan sulfate (CAS 936474-09-8) is the sulfate salt of 1-aminoindan, a chiral aminoindane that serves as the major active metabolite of the anti-Parkinsonian drug rasagiline (Azilect®). The compound exists as a racemic mixture, with the (R)-enantiomer being the pharmacologically active species. 1-Aminoindan is classified as a weak, reversible monoamine oxidase-B (MAO-B) inhibitor that lacks the propargyl moiety required for irreversible enzyme inactivation [1]. It has been identified as possessing intrinsic neuroprotective and anti-apoptotic properties independent of MAO-B inhibition, primarily through protein kinase C (PKC) pathway activation and direct binding to α-synuclein [2][3]. The sulfate salt form (molecular formula 2(C9H11N)·H2SO4, MW 364.46) is a white to off-white powder with enhanced aqueous solubility compared to the water-insoluble free base, making it a preferred form for in vitro biological assay preparation and chromatographic applications requiring polar solvent compatibility [4].

Why Substitution with Free Base or Isomers Fails


Substituting 1-aminoindan sulfate with the free base, hydrochloride salt, or the structural isomer 2-aminoindan introduces material differences that compromise experimental reproducibility and pharmacological interpretation. The free base is water-insoluble [1], requiring organic solvents that may confound cell-based neuroprotection assays through solvent toxicity. The hydrochloride salt differs in counterion mass, hygroscopicity, and pH behavior, affecting molar equivalency in dose-response studies [2]. Critically, substitution with 2-aminoindan produces diametrically opposite effects on α-synuclein conformation: 1-aminoindan promotes a neuroprotective 'loop' structure that attenuates aggregation, whereas 2-aminoindan induces a misfolding-prone 'knot' conformation that exacerbates α-synuclein aggregation and neurodegeneration [3][4]. Similarly, substituting the related MAO-B inhibitor metabolite L-methamphetamine (from selegiline) for 1-aminoindan is contraindicated because L-methamphetamine is itself neurotoxic and antagonizes neuroprotective signaling, while 1-aminoindan is intrinsically neuroprotective at equivalent concentrations [5].

Key Differentiation Evidence for 1-Aminoindan Sulfate


α-Synuclein Conformational Regulation vs. 2-Aminoindan

In nanopore translocation studies, α-synuclein alone produces a blockade current peak at -86 pA. In the presence of R-1-aminoindan, this peak shifts to approximately -80 pA, consistent with a 'loop' conformation that sterically hinders aggregation and fibril formation. In contrast, 2-aminoindan and selegiline metabolite R-methamphetamine produce a higher proportion of bumping events at approximately -25 pA, indicative of a more compact 'knot' conformation associated with increased α-synuclein misfolding [1]. This conformational divergence translates to functional outcomes in vivo: chronic treatment with 1-aminoindan attenuated CPA-induced α-synuclein expression/aggregation and neurodegeneration in rat substantia nigra pars compacta and hippocampus, whereas 2-aminoindan exacerbated these pathologies [2]. The binding constant of the parent compound rasagiline to α-synuclein was estimated by isothermal titration calorimetry (ITC) at approximately 5 × 10^5 M⁻¹, while selegiline binding was below 10^4 M⁻¹ [1].

α-synucleinopathy Parkinson's disease nanopore analysis

Neuroprotective vs. Neurotoxic Metabolite Profiles

In a direct comparative study using PC-12 cells deprived of serum and nerve growth factor (NGF), both rasagiline and selegiline at 1 μM demonstrated neuroprotective and anti-apoptotic effects. However, their respective metabolites showed diametrically opposite actions: 1-aminoindan (1 μM), the major rasagiline metabolite, did not interfere with the neuroprotective activities of either parent drug and was itself neuroprotective. In contrast, L-methamphetamine (1 μM), the major selegiline metabolite, inhibited the neuroprotective effects of both rasagiline and selegiline and was not neuroprotective [1]. The neuroprotective effect of rasagiline and 1-aminoindan was shown to be mediated through the PKC-MAP kinase pathway, as the ERK inhibitor PD98059 (20 μM) blocked neuroprotection [1]. This fundamental difference in metabolite pharmacology—neuroprotective 1-aminoindan versus neurotoxic methamphetamine—represents a key advantage of the rasagiline/1-aminoindan pathway for neurodegenerative disease research [2].

neuroprotection apoptosis MAO-B inhibitor metabolites

Aqueous Solubility Advantage of the Sulfate Salt

1-Aminoindan as the free base is reported as water-insoluble across multiple authoritative chemical databases and vendor specifications, being described as a clear colorless to light yellow liquid immiscible with water [1]. In contrast, the sulfate salt form (CAS 936474-09-8) exhibits solubility in water and polar solvents, attributed to the ionization provided by the sulfate counterion . This solubility differential is critical for researchers preparing aqueous buffer-based dose-response solutions for in vitro neuroprotection assays, where organic co-solvents from free base dissolution may introduce cytotoxicity artifacts or alter neuronal membrane properties [2]. The sulfate salt appears as a white to off-white powder with typical commercial purities of 95-99% as specified by multiple chemical suppliers .

solubility salt selection bioassay compatibility

Anti-Apoptotic Biomarker Modulation in Neuronal Cells

In a cytotoxic model using human neuroblastoma SK-N-SH cells subjected to high-density culture-induced neuronal death, 1-(R)-aminoindan at concentrations of 0.1-1 μmol/L significantly reduced the apoptosis-associated phosphorylated protein H2A.X (Ser139), decreased cleavage of caspase 9 and caspase 3, while increasing the anti-apoptotic proteins Bcl-2 and Bcl-xl [1]. The neuroprotective effect was prevented by the protein kinase C (PKC) inhibitor GF109203X, and 1-(R)-aminoindan markedly elevated pPKC(pan) levels, specifically the pro-survival isoform PKCε [1]. Hydroxyaminoindan (a metabolite of ladostigil) exerted similar but not identical neuroprotective properties in the same study. Both aminoindan and hydroxyaminoindan also protected rat PC-12 cells against the neurotoxin 6-hydroxydopamine [1]. This anti-apoptotic profile is mechanistically distinct from MAO-B inhibition, as 1-(R)-aminoindan lacks the propargyl moiety required for irreversible enzyme inactivation and is only a weak reversible MAO-B inhibitor [2].

neuroprotection apoptosis SK-N-SH cells

Weak Reversible MAO-B Inhibition vs. Rasagiline

1-Aminoindan is a weak, reversible MAO-B inhibitor that lacks the N-propargyl group essential for irreversible, mechanism-based enzyme inactivation [1]. In contrast, its parent compound rasagiline (N-propargyl-1-(R)-aminoindan) is a potent, selective, irreversible MAO-B inhibitor with an IC50 of 4.43 ± 0.92 nM for rat brain MAO-B and 412 ± 123 nM for MAO-A, yielding a B/A selectivity ratio of approximately 93-fold [2]. This mechanistic distinction is critical for experimental design: 1-aminoindan can be used to isolate neuroprotective effects that are independent of MAO-B catalytic inhibition, whereas rasagiline cannot dissociate these two pharmacological activities [1][3]. The FDA prescribing information confirms that 1-aminoindan (AI) is 'not a MAO-B inhibitor' at clinically relevant concentrations and does not contribute to the MAO-B inhibition pharmacodynamic effect [4].

MAO-B inhibition reversible inhibitor mechanism of action

Chiral Separation Utility as a Benchmark Analyte

1-Aminoindan serves as a validated benchmark analyte for chiral separation method development. Using sulfated β-cyclodextrin as a chiral selector in microchip electrophoresis with linear-imaging UV detection, baseline enantioseparation of racemic 1-aminoindan was achieved within 1 minute with high repeatability [1]. The sulfate salt form is directly compatible with chiral ligand-exchange chromatography (CLEC) systems, as demonstrated by Sardella et al. (2012), who used 1-aminoindan-1,5-dicarboxylic acid along with Cu(II) sulfate as a metal source to systematically evaluate the effect of counterion type on retention (k) and separation (α) factors [2]. The availability of 1-aminoindan in both racemic and enantiomerically pure (R)- and (S)-forms enables the compound to serve as a comprehensive chiral resolution standard [3]. Commercial specifications indicate enantiomeric excess values of up to 96% ee achievable through combined crystallization and enantioselective dissolution methods [3].

chiral separation enantioselective chromatography method development

Optimal Research and Development Applications


α-Synuclein Conformational Studies in Parkinson's Models

Employ 1-aminoindan sulfate as a tool compound to induce a neuroprotective 'loop' conformation of α-synuclein, as validated by nanopore analysis demonstrating a characteristic blockade current shift from -86 pA to ~-80 pA [1]. This compound is specifically suitable for experiments requiring differentiation from the aggregation-promoting 'knot' conformation induced by 2-aminoindan. Use in conjunction with isothermal titration calorimetry (ITC) to quantify binding interactions, referencing the parent compound rasagiline binding constant of ~5 × 10⁵ M⁻¹ as a benchmark [1]. In vivo, chronic intraperitoneal administration in Sprague-Dawley rats has been shown to attenuate CPA-induced α-synuclein aggregation and neurodegeneration in substantia nigra and hippocampus [2]. The water-soluble sulfate salt form enables direct dissolution in physiological buffers without organic co-solvents that might alter protein conformation.

MAO-Independent Neuroprotection Mechanistic Assays

Use 1-aminoindan sulfate at 0.1-1 μmol/L as a positive control in neuroprotection assays that require dissociation from irreversible MAO-B inhibition [1]. Unlike rasagiline (IC50 4.43 nM for MAO-B, irreversible mechanism), 1-aminoindan lacks the N-propargyl moiety and acts as a weak reversible MAO-B inhibitor, allowing researchers to attribute observed neuroprotective effects to PKC pathway activation (blocked by GF109203X) and α-synuclein binding rather than MAO enzyme inhibition [2][3]. Validated endpoints include: decreased H2A.X (Ser139) phosphorylation, reduced caspase 9 and caspase 3 cleavage, and increased Bcl-2 and Bcl-xl expression in SK-N-SH human neuroblastoma cells [1]. The sulfate salt's aqueous solubility is advantageous for maintaining consistent exposure concentrations in cell culture media.

Comparative Metabolite Pathway Pharmacology

Deploy 1-aminoindan sulfate as the representative rasagiline metabolite in side-by-side comparisons with L-methamphetamine (selegiline metabolite) at equimolar concentrations (1 μM) to demonstrate divergent neuroprotective/neurotoxic outcomes in PC-12 cell models [1]. This experimental paradigm has established that 1-aminoindan is intrinsically neuroprotective and preserves the efficacy of parent MAO-B inhibitors, while L-methamphetamine antagonizes neuroprotection and is not neuroprotective [1]. Such comparative studies are essential for evaluating the net therapeutic benefit of different MAO-B inhibitor drug candidates, where metabolite pharmacology may significantly influence long-term neuronal outcomes. The sulfate salt ensures accurate molar calculations due to its defined stoichiometry (C9H13NO4S, MW 231.27 as 1:1 salt) [2].

Chiral Separation Method Development and Validation

Utilize racemic 1-aminoindan sulfate as a benchmark analyte for developing and validating chiral separation methods employing sulfated β-cyclodextrin as a chiral selector in microchip electrophoresis or capillary electrokinetic chromatography [1]. Published protocols demonstrate baseline enantioseparation within 1 minute with high repeatability [1]. The sulfate counterion of the analyte is compatible with Cu(II) sulfate-based chiral ligand-exchange chromatography systems, enabling systematic evaluation of counterion effects on retention and separation factors [2]. For method validation requiring enantiomerically pure standards, both (R)- and (S)-1-aminoindan enantiomers are available. This application is particularly relevant for quality control laboratories supporting rasagiline drug substance and drug product manufacturing, where enantiomeric purity determination is a critical release specification.

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